2-[2,5-Bis(trideuteriomethoxy)phenyl]ethanamine
Description
Properties
IUPAC Name |
2-[2,5-bis(trideuteriomethoxy)phenyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-12-9-3-4-10(13-2)8(7-9)5-6-11/h3-4,7H,5-6,11H2,1-2H3/i1D3,2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNCUVUUEJZEATP-WFGJKAKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC(=C(C=C1)OC([2H])([2H])[2H])CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenation-Deuteration Approach
This two-step method involves introducing halogen atoms at the 2- and 5-positions of a phenyl precursor, followed by nucleophilic substitution with deuterated methoxy groups.
Step 1: Halogenation
Bromination or chlorination of the aromatic ring is achieved using reagents like bromine (Br₂) or phosphorus pentachloride (PCl₅). For example, bromination of 4-chlorophenethylamine yields 2,5-dibromo-4-chlorophenethylamine, as demonstrated in analogous syntheses.
Step 2: Deuterated Methoxy Substitution
The halogenated intermediate reacts with deuterated methoxide (CD₃O⁻) under alkaline conditions. Sodium methoxide-d₃ (NaOCD₃) in deuterated methanol (CD₃OD) facilitates this substitution. Reaction conditions (e.g., 60–80°C, 12–24 hours) ensure complete deuterium incorporation.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 65–75% |
| Purity (HPLC) | ≥98% |
| Deuterium Incorporation | >99% (confirmed by MS) |
Direct Deuteration of Methoxy Groups
Existing methoxy groups in 2,5-dimethoxyphenethylamine undergo hydrogen-deuterium exchange using acidic or basic D₂O.
Acidic Conditions :
-
Reagents: D₂O with HCl (0.1–1 M)
-
Temperature: 80–100°C
-
Duration: 48–72 hours
-
Outcome: Partial deuteration (≤80%) due to competing hydrolysis.
Basic Conditions :
-
Reagents: D₂O with NaOD (1–2 M)
-
Temperature: 60–80°C
-
Duration: 24–48 hours
-
Outcome: Higher deuteration (90–95%) but requires anhydrous conditions to avoid protium back-exchange.
Reductive Amination Pathway
Ketone Precursor Synthesis
A ketone intermediate, 2,5-bis(trideuteriomethoxy)acetophenone, is synthesized via Friedel-Crafts acylation using deuterated methoxybenzene and acetyl chloride.
Reaction Conditions :
-
Catalyst: AlCl₃ (anhydrous)
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Solvent: CDCl₃
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Temperature: 0–5°C (to minimize side reactions)
Reductive Amination
The ketone undergoes reductive amination with ammonium acetate (NH₄OAc) and sodium cyanoborohydride (NaBH₃CN) in deuterated methanol (CD₃OD).
Key Parameters :
| Parameter | Value |
|---|---|
| Reaction Time | 24–36 hours |
| Yield | 50–60% |
| Deuterium Retention | >98% |
Industrial-Scale Production
Continuous Flow Deuteration
Modern facilities employ continuous flow reactors to enhance deuteration efficiency. For example:
Crystallization and Purification
The final product is purified via recrystallization in deuterated ethanol (C₂D₅OD) or acetone-d₆. Multi-stage crystallization reduces non-deuterated impurities to <0.1%.
Challenges and Optimization
Deuterium Loss Mitigation
Cost Efficiency
-
Deuterated Reagents : Recycling CD₃OD and NaOCD₃ reduces costs by ~40% in large-scale runs.
Analytical Characterization
Mass Spectrometry (MS)
Chemical Reactions Analysis
2-[2,5-Bis(trideuteriomethoxy)phenyl]ethanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other functional groups using reagents like halides or sulfonates.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction yield and selectivity.
Scientific Research Applications
2-[2,5-Bis(trideuteriomethoxy)phenyl]ethanamine has a wide range of scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound in various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, to study reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace the pathways of biochemical reactions and understand the role of specific enzymes and metabolites.
Medicine: Investigated for its potential therapeutic effects and as a tool to study drug metabolism and pharmacokinetics.
Industry: Utilized in the development of new materials and chemical processes, particularly in the field of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-[2,5-Bis(trideuteriomethoxy)phenyl]ethanamine involves its interaction with specific molecular targets and pathways. As a deuterated compound, it may exhibit altered binding affinities and reaction kinetics compared to its non-deuterated analogs. This can lead to differences in its biological activity and metabolic stability. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Phenethylamine Derivatives
2-(2,5-Dimethoxyphenyl)ethanamine (2C-H)
- Structure : Phenyl ring with methoxy (-OCH₃) groups at 2- and 5-positions; ethanamine side chain.
- Key Differences: Non-deuterated methoxy groups. Lower molecular weight (MW ≈ 195.2 g/mol vs. 207.3 g/mol for deuterated analog).
- Pharmacology :
25H-NBOMe (2-(2,5-Dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine)
- Structure : Similar phenyl substitution to 2C-H but with an N-benzyl group (-CH₂C₆H₄OCH₃) on the ethanamine nitrogen.
- Key Differences: Additional benzyl substitution enhances 5-HT₂A receptor binding potency.
Substituted Phenoxyethylamines
2-(2,5-Dimethylphenoxy)ethanamine (CAS 26646-33-3)
Deuterated Analogs
For example:
- Deutetrabenazine : A deuterated version of tetrabenazine, approved for Huntington’s disease, demonstrates prolonged half-life due to reduced CYP450 metabolism.
- Hypothetical Impact on 2-[2,5-Bis(trideuteriomethoxy)phenyl]ethanamine :
Structural and Functional Data Comparison
| Compound | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Pharmacological Property |
|---|---|---|---|---|
| This compound | 2,5-OCD₃ | C₁₀H₁₃D₆NO₂ | 207.3 | Hypothesized metabolic stability |
| 2C-H | 2,5-OCH₃ | C₁₀H₁₅NO₂ | 195.2 | Serotonin receptor agonist |
| 25H-NBOMe | 2,5-OCH₃ + N-benzyl-OCH₃ | C₁₈H₂₂N₂O₃ | 314.4 | High 5-HT₂A affinity (sub-nM EC₅₀) |
| 2-(2,5-Dimethylphenoxy)ethanamine | 2,5-CH₃ | C₁₀H₁₅NO | 165.2 | Limited receptor interaction data |
Analytical Detection and Forensic Relevance
- Mass Spectrometry: Deuterated methoxy groups yield distinct isotopic patterns (e.g., +3 m/z for each -OCD₃ group). Differentiation from non-deuterated analogs requires high-resolution MS or NMR .
- Chromatography :
- Deuterated compounds exhibit slightly longer retention times in HPLC due to increased hydrophobicity .
Q & A
Q. What are the critical considerations for synthesizing 2-[2,5-Bis(trideuteriomethoxy)phenyl]ethanamine with high isotopic purity?
Methodological Answer: Synthesis of this deuterated compound requires precise control of isotopic labeling. Key steps include:
- Deuterated Reagents : Use trideuteriomethylation agents (e.g., CD₃I) under anhydrous conditions to minimize proton exchange .
- Reaction Solubility : Polar aprotic solvents (e.g., DMF) enhance methoxy group substitution efficiency while preserving deuterium integrity .
- Purification : Chromatographic techniques (e.g., HPLC with deuterated solvents) and isotopic mass spectrometry (MS) are critical for verifying isotopic purity (>98% D) .
Q. Which spectroscopic techniques are most effective for characterizing deuterium substitution in methoxy groups?
Methodological Answer:
- Deuterium NMR (²H NMR) : Directly identifies deuterium environments. For methoxy groups, signals appear at ~3.3 ppm (split due to coupling with adjacent protons) .
- Mass Spectrometry (HRMS) : High-resolution MS confirms molecular ion clusters (e.g., [M+H]⁺ with isotopic patterns matching theoretical D₆ enrichment) .
- Infrared Spectroscopy (IR) : C-D stretching vibrations (~2100–2200 cm⁻¹) distinguish deuterated methoxy groups from non-deuterated analogs .
Note : Cross-validation with X-ray crystallography (if crystalline) resolves positional uncertainties in deuterium placement .
Advanced Research Questions
Q. How can deuterium isotope effects (DIEs) be quantified in the metabolic pathways of this compound using LC-MS/MS?
Methodological Answer:
- Experimental Design :
- In vitro incubation : Use human liver microsomes (HLMs) with NADPH cofactor. Compare metabolic rates (e.g., demethylation) between deuterated and non-deuterated analogs .
- LC-MS/MS Parameters :
- Column: C18 (2.1 × 50 mm, 1.7 µm) with 0.1% formic acid in H₂O/MeOH gradients.
- MRM transitions: Monitor parent ion → metabolite fragments (e.g., m/z 225 → 152 for demethylated product) .
- Data Analysis :
Example Finding : For analogous compounds, deuterated methoxy groups reduce CYP450-mediated metabolism by 30–50%, enhancing metabolic stability .
Q. What factorial design approaches optimize reaction conditions for introducing trideuteriomethoxy groups?
Methodological Answer:
- Design Framework : Use a 2³ factorial design to evaluate variables:
- Factors: Temperature (25°C vs. 50°C), solvent (DMF vs. THF), catalyst (KI vs. K₂CO₃).
- Responses: Yield (%) and isotopic purity (%) .
- Statistical Analysis :
- ANOVA identifies significant factors (e.g., solvent polarity impacts deuterium retention).
- Response surface models predict optimal conditions (e.g., DMF at 40°C with KI maximizes yield and purity) .
Case Study : For similar ethanamine derivatives, factorial designs reduced optimization time by 60% compared to one-variable-at-a-time approaches .
Q. How do structural modifications (e.g., deuterium vs. fluorine substitution) alter receptor binding affinity in pharmacological studies?
Methodological Answer:
- Computational Modeling :
- Molecular Docking : Compare binding poses of deuterated vs. fluorinated analogs at target receptors (e.g., serotonin receptors) using AutoDock Vina .
- MD Simulations : Assess stability of ligand-receptor complexes (RMSD <2 Å over 100 ns trajectories) .
- Experimental Validation :
Key Insight : Deuterium’s isotopic effect primarily influences pharmacokinetics, whereas electronic effects from fluorine substitution directly modulate pharmacodynamics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
